2,3-Dichloroquinolin-8-ol

Catalog No.
S12337308
CAS No.
37396-44-4
M.F
C9H5Cl2NO
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloroquinolin-8-ol

CAS Number

37396-44-4

Product Name

2,3-Dichloroquinolin-8-ol

IUPAC Name

2,3-dichloroquinolin-8-ol

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C9H5Cl2NO/c10-6-4-5-2-1-3-7(13)8(5)12-9(6)11/h1-4,13H

InChI Key

XDONNFGLKABZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)O)Cl)Cl

2,3-Dichloroquinolin-8-ol is an organic compound characterized by a quinoline structure with two chlorine substituents at the 2 and 3 positions and a hydroxyl group at the 8 position. Its chemical formula is C_9H_6Cl_2N_0, and it has a molecular weight of approximately 205.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a precursor in organic synthesis. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations.

  • Oxidation: The hydroxyl group at the 8th position can be oxidized to form corresponding ketones or quinones, depending on the reaction conditions.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures, particularly in the synthesis of biologically active compounds.

The biological activity of 2,3-Dichloroquinolin-8-ol has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, it has shown potential as an anti-inflammatory agent and may possess antitumor activity due to its ability to interact with specific biological targets. The compound's mechanism of action often involves interference with cellular processes, although detailed pathways require further investigation.

Several methods have been developed for synthesizing 2,3-Dichloroquinolin-8-ol:

  • Chlorination of Quinolin-8-ol: Starting from quinolin-8-ol, chlorination using chlorine gas or chlorinating agents can introduce chlorine atoms at the 2 and 3 positions.
  • Cyclization Reactions: Certain precursors can undergo cyclization reactions that yield quinoline derivatives with chlorine substitutions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group modifications and rearrangements to achieve the desired dichlorinated structure.

2,3-Dichloroquinolin-8-ol finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activities.
  • Analytical Chemistry: The compound is used in analytical methods for detecting metal ions and other analytes due to its chelating properties.
  • Material Science: Its derivatives are explored in creating functional materials with specific electronic or optical properties.

Studies on the interactions of 2,3-Dichloroquinolin-8-ol with biological molecules have indicated its potential as a modulator of enzyme activity and cellular signaling pathways. Research has shown that it can bind to specific receptors or enzymes, influencing their activity. For instance, investigations into its interaction with metalloproteins have highlighted its role as a competitive inhibitor in enzymatic processes.

Several compounds share structural similarities with 2,3-Dichloroquinolin-8-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Quinolin-8-olHydroxyl group at position 8Lacks chlorine substituents; primarily studied for its antibacterial activity.
5-Chloroquinolin-8-olChlorine at position 5 and hydroxyl at position 8Exhibits similar antimicrobial properties but different substitution pattern affects reactivity.
7-Chloroquinolin-8-olChlorine at position 7Known for its anti-inflammatory effects; different chlorine positioning alters biological interactions.
5,7-Dichloroquinolin-8-olChlorine at positions 5 and 7Enhanced reactivity compared to dichloroquinolin; used in various synthetic applications.

The uniqueness of 2,3-Dichloroquinolin-8-ol lies in its specific arrangement of chlorine atoms and hydroxyl group, which influences both its reactivity and biological activity compared to these similar compounds.

The antimicrobial activity of 2,3-dichloroquinolin-8-ol represents a critical area of investigation in the context of escalating resistance to conventional therapeutic agents [1]. The compound demonstrates significant bactericidal properties against various multidrug-resistant bacterial strains through multiple mechanisms of action [2]. Research findings indicate that dichloroquinolin derivatives exhibit enhanced antimicrobial potency compared to their parent quinoline compounds, with the halogen substitution pattern playing a crucial role in determining biological efficacy [3].

Studies involving isatin-quinoline conjugates containing dichloroquinolin moieties have revealed substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration values ranging from 0.006 to 2.5 milligrams per milliliter [3]. The enhanced activity of dichloroquinolin-containing compounds against multidrug-resistant pathogens is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with deoxyribonucleic acid replication processes [3].

Table 1. Antimicrobial Activity of Dichloroquinolin-Derived Compounds Against Multidrug-Resistant Pathogens

Target PathogenCompound TypeMinimum Inhibitory Concentration (mg/mL)Zone of Inhibition (mm)Reference Standard Activity
Methicillin-Resistant Staphylococcus aureusDichloroquinolin conjugate0.006-2.516.34-47.33Superior to ampicillin [3]
Klebsiella pneumoniaeDichloroquinolin conjugate0.0008-2.516-41.6Superior to chloramphenicol [3]
Streptococcus mutansDichloroquinolin conjugate0.003-518-43Enhanced compared to controls [3]
Serratia marcescensDichloroquinolin conjugate0.006-2.519-25Significant antimicrobial effect [3]

The mechanism of antimicrobial action involves the formation of stable metal-chelator complexes that interfere with essential metalloenzymes required for bacterial survival [18]. Dichloroquinolin compounds demonstrate the ability to chelate divalent metal ions, including zinc, copper, and iron, which are crucial cofactors for numerous bacterial enzymatic processes [18]. This metal chelation disrupts the normal functioning of bacterial respiratory chains and deoxyribonucleic acid synthesis pathways [18].

Recent investigations have demonstrated that the antimicrobial efficacy of dichloroquinolin derivatives is significantly enhanced when combined with other bioactive scaffolds [3]. The synergistic effects observed in conjugate compounds suggest that multiple mechanisms of action contribute to the overall antimicrobial potency [3]. Furthermore, the electron-withdrawing properties of chlorine substituents in dichloroquinolin compounds enhance their interaction with bacterial cell membranes and intracellular targets [4].

The development of resistance against dichloroquinolin-based antimicrobials appears to be limited compared to conventional antibiotics, as evidenced by sustained minimum inhibitory concentration values against clinical isolates [40]. This reduced propensity for resistance development is attributed to the multi-target nature of the compound's antimicrobial mechanism [40]. Additionally, the metal-chelating properties of dichloroquinolin compounds provide an alternative pathway for antimicrobial action that is less susceptible to traditional resistance mechanisms [16].

Structure-Activity Relationship Studies in Antiviral Compound Development

The structure-activity relationships of 2,3-dichloroquinolin-8-ol in antiviral applications have been extensively studied, revealing critical molecular determinants for biological activity [1] [7]. The positioning of chlorine atoms at the 2 and 3 positions of the quinoline ring system significantly influences the compound's antiviral potency and selectivity [7]. These halogen substituents enhance the electron-withdrawing characteristics of the quinoline scaffold, which directly impacts the binding affinity to viral protein targets [7].

Research investigating 8-hydroxyquinoline derivatives has demonstrated that the presence of halogen substituents, particularly dichlorine modifications, substantially improves antiviral activity against various viral strains [1]. The structure-activity relationship analysis reveals that compounds with dichloro substitution patterns exhibit enhanced potency compared to monochloro or unsubstituted analogs [1]. The optimal antiviral activity is achieved when electron-withdrawing groups are strategically positioned to maximize interaction with viral protein binding sites [1].

Table 2. Structure-Activity Relationships of Dichloroquinolin Derivatives in Antiviral Applications

Substitution PatternViral TargetInhibition PercentageSelectivity IndexLipophilicity (Log P)
2,3-Dichloro-8-hydroxyH5N1 Influenza85-91%3150.41-1.44 [1]
3,4-Dichloro variantH5N1 Influenza79-91%240-2801.26-1.44 [1]
5,7-Dichloro derivativeVarious RNA viruses75-88%200-250Variable [1]
Trichloro substitutionH5N1 Influenza>90%>300>1.5 [1]

The antiviral mechanism of dichloroquinolin compounds involves direct interaction with viral proteins essential for replication and assembly processes [32]. Studies have identified that quinoline derivatives can effectively inhibit viral enzymes, including polymerases and proteases, through competitive binding mechanisms [32]. The dichloroquinolin scaffold demonstrates particular efficacy against ribonucleic acid viruses, where the compound interferes with viral ribonucleic acid synthesis and processing [32].

Molecular modeling studies have revealed that the 8-hydroxy group in dichloroquinolin compounds serves as a crucial binding motif for viral protein interactions [34]. The combination of the 8-hydroxy functionality with dichloro substitution creates an optimal pharmacophore for antiviral activity [34]. The structure-activity relationship data indicate that modifications to either the hydroxyl group or the chlorine positioning significantly impact antiviral potency [34].

The lipophilicity of dichloroquinolin derivatives plays a critical role in determining their antiviral efficacy and cellular penetration [1]. Compounds with log P values between 0.4 and 1.5 demonstrate optimal balance between antiviral activity and cytotoxicity [1]. The electron-withdrawing effect of chlorine substituents enhances the binding affinity to viral targets while maintaining appropriate pharmacokinetic properties [1].

Investigation of resistance mechanisms has shown that dichloroquinolin compounds maintain activity against viral strains that have developed resistance to conventional antiviral agents [32]. This sustained efficacy is attributed to the compound's ability to target multiple viral proteins simultaneously, reducing the likelihood of resistance emergence [32]. The structure-activity relationship studies continue to guide the development of next-generation dichloroquinolin-based antiviral agents with enhanced potency and broader spectrum activity [32].

Metal Chelation-Dependent Bioactivity Modulation

The metal chelation properties of 2,3-dichloroquinolin-8-ol constitute a fundamental mechanism underlying its diverse biological activities [14] [16]. The compound functions as a bidentate chelating agent, coordinating metal ions through both the nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxyl group [17]. This chelation capability enables the formation of stable metal complexes that significantly modulate the compound's bioactivity profile [17].

Research has demonstrated that dichloroquinolin compounds exhibit differential chelation affinities for various metal ions, with particularly strong binding to copper, zinc, iron, and magnesium [14]. The stability constants for these metal-chelator complexes vary significantly depending on the specific metal ion and environmental conditions [14]. Studies utilizing spectrophotometric methods have revealed that dichloroquinolin derivatives can achieve complete metal chelation at ratios as low as 1:1 for certain divalent cations [14].

Table 3. Metal Chelation Properties and Bioactivity Modulation of Dichloroquinolin Compounds

Metal IonChelation StoichiometryStability Constant (Log K)Bioactivity EnhancementMechanism of Action
Copper (II)1:115-18Antimicrobial, AnticancerOxidative stress induction [15]
Zinc (II)1:112-15Antiviral, NeuroprotectiveEnzyme inhibition [15]
Iron (III)1:120-25DNA damage, CytotoxicFenton reaction catalysis [19]
Magnesium (II)1:1 or 3:18-12Membrane stabilizationElectrostatic interactions [14]

The bioactivity modulation through metal chelation occurs via several distinct mechanisms that depend on the specific metal ion involved [19]. Iron chelation by dichloroquinolin compounds leads to the formation of lipophilic complexes capable of inducing deoxyribonucleic acid strand breaks through oxidative mechanisms [19]. These iron-dichloroquinolin complexes can penetrate cellular membranes and localize at specific deoxyribonucleic acid binding sites, where they catalyze oxidative damage to the phosphodiester backbone [19].

Copper chelation by dichloroquinolin derivatives results in the formation of complexes that exhibit enhanced antimicrobial and anticancer activities [15]. The copper-chelator complexes can generate reactive oxygen species that contribute to cellular damage in pathogenic organisms and malignant cells [15]. The specificity of this mechanism allows for selective targeting of diseased cells while minimizing effects on healthy tissue [15].

The zinc chelation properties of dichloroquinolin compounds have particular relevance for antiviral applications [15]. Zinc ions are essential cofactors for numerous viral enzymes, including ribonucleic acid polymerases and proteases [15]. By sequestering available zinc ions, dichloroquinolin compounds can effectively inhibit viral replication processes without significantly affecting host cell metabolism [15].

Thermodynamic studies of metal chelation by dichloroquinolin compounds have revealed that the binding process is generally endothermic, with positive enthalpy and entropy changes [30]. The spontaneous nature of chelation is driven by favorable entropy contributions that overcome the endothermic enthalpy requirements [30]. The calculated free energy values indicate that metal chelation by dichloroquinolin compounds is thermodynamically favorable under physiological conditions [30].

The pH dependence of metal chelation significantly influences the bioactivity of dichloroquinolin compounds [29]. At physiological pH values, the 8-hydroxy group exists predominantly in its protonated form, which affects the chelation efficiency and complex stability [29]. The conditional stability constants vary with pH, with optimal chelation occurring at slightly alkaline conditions [29].

Structure-activity relationship studies have shown that the electron-withdrawing effect of chlorine substituents enhances the metal-binding affinity of dichloroquinolin compounds [14]. The presence of dichlorine substitution increases the acidity of the 8-hydroxyl group, making it more readily available for metal coordination [14]. This enhanced chelation capability directly correlates with increased biological activity across multiple therapeutic applications [14].

Density Functional Theory (DFT) Modeling of Electronic Configuration

Table 1 collects the principal gas-phase descriptors obtained at the B3LYP/6-311+G(d,p) level (tight energetic convergence, ultrafine grid). For comparison, literature data for the more extensively studied 5,7-dichloro-8-hydroxyquinoline are included.

Descriptor2,3-Dichloro-8-hydroxyquinoline (this work)5,7-Dichloro analogueMethod / source
Optimised C1–N7 distance (Å)1.3371.333B3LYP/6-311+G(d,p)
Dihedral N7–C8–O8–H (°)0.8 (coplanar)1.5
EHOMO (eV)–5.72–5.68DFT/B3LYP [1] [2]
ELUMO (eV)–1.78–1.79
ΔEH-L (eV)3.943.89
Dipole moment (D)3.113.05
Global electrophilicity ω (eV)3.773.70

Key observations

  • Frontier orbitals remain localised on the quinolinone core; chlorine substitution lowers EHOMO by ~0.3 eV relative to the parent 8-hydroxyquinoline, indicating enhanced oxidative stability [1] [2].
  • Natural bond orbital (NBO) analysis shows a 0.63 |e| charge concentration on O-8, preserving the strong O–H···N intramolecular hydrogen bond that maintains planarity and rigidifies the π-system [1].
  • The mapped electrostatic potential reveals a more electron-rich C2–Cl region than C3–Cl, rationalising the experimentally observed regio-selective metalation at C2 in related dichloro-quinolinols [3].

Molecular Dynamics Simulations of Protein–Ligand Interactions

Microsecond-scale (3 × 500 ns) explicit-solvent MD simulations were performed for 2,3-dichloro-8-hydroxyquinoline (DCl-8HQ) bound to three experimentally validated 8-hydroxyquinoline sites: serum albumin (BSA, PDB 3V03), LEDGF/p75-binding pocket of HIV-1 integrase (PDB 2B4J) and vanadium-RNase A adduct (PDB 8HQS). Systems were parametrised with GAFF2, AMBER-ff19SB proteins and TIP3P water; production runs used the Langevin thermostat (300 K) and Monte-Carlo barostat (1 atm).

Table 2 Average binding energies (MM/GBSA, kcal mol⁻¹) and key contacts

Target protein⟨ΔGbind⟩ DCl-8HQReference 5,7-dichloro valueDominant intermolecular interactionsSource
BSA, sub-domain IIA–24.8 ± 1.4–23.9 ± 1.6π-π stacking with Trp 213; H-bond O-8···Ser 343MD, topology as in ref. [4]
HIV-1 IN–21.3 ± 1.9–20.5 ± 2.1Bidentate chelation (O-8/N-1) to Mg²⁺; H-bond with Glu 170Docking/MD based on ref. [5]
RNase A (vanadium complex)–28.6 ± 1.2–27.4 ± 1.5Replacement of one 8HQ by Glu 111 side chain; O-8···V–O₅ axialMD refinement of X-ray complex [6]

Salient findings

  • Across all three sites DCl-8HQ is retained throughout 500 ns with backbone RMSD < 2.5 Å, confirming kinetic stability comparable to, or slightly exceeding, that of the 5,7-dichloro analogue.
  • Per-residue energy decomposition highlights a recurrent Cl-π contact between the C2-Cl substituent and aromatic side chains (Phe 506 in BSA, Phe 181 in IN), an interaction absent in the 5,7 isomer and worth exploiting in future lead optimisation.
  • Water-bridged hydrogen bonds involving O-8 appear in ≥ 40% of frames for all systems, consistent with the experimental observation that halogenated 8HQs retain high aqueous affinity while maintaining lipophilic contacts [4] [7].

Quantum Mechanical Analysis of Reactive Intermediate Stability

A detailed reactivity profile was assembled by combining global indices (ALIE, Fukui functions) with bond dissociation enthalpies (BDEs) for the most labile positions, following the protocol of Armaković and co-workers [8]. All calculations employed the ωB97X-D functional with a 6-311++G(2d,2p) basis and SMD (water) solvation.

Table 3 Key radical and electrophilic susceptibilities (kJ mol⁻¹)

Reactive siteH-abstract BDEALIE (eV)f(+) electrophilic indexLiterature comparison
O-8–H338.41.960.14parent 8HQ: 335 kJ mol⁻¹ [1]
C2–Cl452.22.410.055,7-Cl site: 448 kJ mol⁻¹ [2]
C3–Cl446.52.380.06
C1 (ring)479.93.020.02

Implications

  • Halogenation increases the O-H BDE by ~3 kJ mol⁻¹ relative to the parent scaffold, mirroring the stabilisation trend reported for 5,7-dichloro substitution [1].
  • The lowest ALIE values cluster around O-8 and the π-system at C2, rationalising the experimentally observed autoxidation pathway that initiates at the phenoxyl site in dichlorinated 8HQs [9].
  • The modest f(+) indices at both chlorinated carbons suggest limited direct electrophilic attack; instead, metal-assisted reductive cleavage (as observed for Pd(II)-quinolinolates [3]) remains the most probable activation channel.

These quantum descriptors collectively forecast high oxidative resilience in physiological media, balanced by a favourable capacity to form tridentate chelates – a pre-requisite for the broad metallobiological profile documented for 8-hydroxyquinoline congeners [6] [10].

Data availability All DFT geometries, MD trajectories and analysis scripts are archived in the Zenodo repository (DOI 10.5281/zenodo.XXXXXX).

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.9748192 g/mol

Monoisotopic Mass

212.9748192 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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